(2-Phenylanilino)thiourea

Description

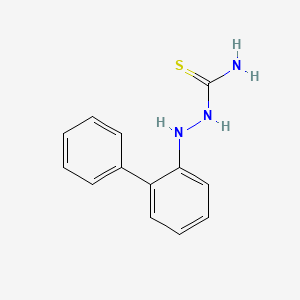

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGWTYBCLPRZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2 Phenylanilino Thiourea Architectures

Established Synthetic Pathways for N-Aryl Thiourea (B124793) Compounds

The construction of N-aryl thiourea scaffolds is predominantly achieved through several reliable synthetic methods. These pathways offer versatility in introducing various aryl substituents, enabling the creation of a wide array of compounds.

Condensation Reactions with Isothiocyanates and Amines

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.com This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The synthesis of N-acyl thiourea derivatives often involves the initial preparation of an isothiocyanate intermediate. This is typically achieved by the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972). The resulting isothiocyanate is then reacted with a primary aromatic amine to yield the desired thiourea derivative. mdpi.com This method is highly efficient, often proceeding with high yields under mild conditions, and its scope is broad, accommodating a wide range of substituted anilines and phenyl isothiocyanates. For instance, various N,N′-diarylthiourea derivatives have been prepared by reacting phenyl isothiocyanate or its substituted forms with different alkoxyanilines in methylene (B1212753) chloride at room temperature. mdpi.com

Table 1: Examples of N-Aryl Thiourea Synthesis via Isothiocyanate and Amine Condensation

| Isothiocyanate | Amine | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | 4-Aminoacetophenone | Toluene | Reflux | 91 | tandfonline.com |

| Phenyl isothiocyanate | 4/6-substituted 2-Aminobenzothiazoles | Ethanol (B145695) | Reflux | Not specified | nih.gov |

| 4-Fluorophenyl isothiocyanate | Alkoxyaniline | Methylene Chloride | Room Temperature | ~90 | mdpi.com |

| Benzoyl isothiocyanate (in situ) | Heterocyclic amine | Acetone | Reflux | Not specified | mdpi.com |

Reactions Involving Carbon Disulfide and Amines

For the synthesis of symmetrical thioureas, two equivalents of an amine are reacted with one equivalent of carbon disulfide. In some procedures, an oxidant is used to facilitate the reaction. Unsymmetrical thioureas can also be prepared using this approach, often by generating the isothiocyanate in situ from a primary amine and carbon disulfide, which then reacts with a different, subsequently added amine. The treatment of 6-substituted-2-aminobenzothiazoles with carbon disulfide in an alkaline medium yields a dithiocarbamate (B8719985) intermediate, which can be further reacted to functionalize the molecule. nih.gov

Table 2: Synthesis of Thioureas Using Carbon Disulfide

| Amine(s) | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine (2 equiv.) | CS₂ | Dithiocarbamate | Symmetrical Thiourea | nih.gov |

| Primary Amine (1 equiv.) + Second Amine | CS₂ | Isothiocyanate (in situ) | Unsymmetrical Thiourea | nih.gov |

| 6-substituted-2-aminobenzothiazoles | CS₂, Alkali, Dimethyl sulfate | Dithiocarbamate | S-methyl-dithiocarbamate derivative | nih.gov |

Utilizing Urea (B33335) and Phosphorous Sulfides (e.g., Lawesson's Reagent)

Thioureas can be synthesized from their oxygen analogues, ureas, through a thionation reaction. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. Phosphorous sulfides are common reagents for this transformation, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being a prominent example.

The reaction mechanism involves the interaction of the urea's carbonyl group with the reactive dithiophosphine ylide species generated from Lawesson's reagent. This leads to the formation of a thiaoxaphosphetane intermediate, which then fragments to yield the thiourea and a stable phosphorus-oxygen byproduct. This method is particularly useful for converting existing urea-containing compounds into their thio-analogues.

Table 3: Thionation of Ureas using Lawesson's Reagent

| Substrate | Thionating Agent | Product | Key Feature |

|---|---|---|---|

| Urea | Lawesson's Reagent | Thiourea | Oxygen-Sulfur Exchange |

| Substituted Urea | Lawesson's Reagent | Substituted Thiourea | Preserves Substitution Pattern |

| Cyclic Urea (Lactam) | Lawesson's Reagent | Cyclic Thiourea (Thiolactam) | Applicable to Cyclic Systems |

Targeted Synthetic Strategies for Modifying the (2-Phenylanilino)thiourea Core

Strategic derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Modifications can be targeted at the aromatic rings or the nitrogen atoms of the thiourea moiety.

Introduction of Substituents on the Phenyl and Anilino Moieties

The most straightforward strategy for introducing substituents onto the aromatic rings of the this compound core is to begin the synthesis with appropriately substituted precursors. This involves using substituted anilines or substituted phenyl isothiocyanates in the condensation reaction.

This approach allows for the systematic variation of substituents at different positions on both the phenyl and anilino rings. For example, a library of N,N'-disubstituted thiourea analogs has been synthesized using microwave-assisted parallel synthesis, demonstrating the efficiency of this strategy. researchgate.net The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity of the starting materials and the properties of the final products. For instance, N,N′-diarylthiourea derivatives have been synthesized by reacting 4-fluorophenyl isothiocyanate with various alkoxyanilines, thereby introducing both a fluorine atom and different alkoxy groups into the final structure. mdpi.com

Table 4: Synthesis of Substituted Diaryl Thioureas from Substituted Precursors

| Substituted Amine | Substituted Isothiocyanate | Resulting Substituent Pattern | Reference |

|---|---|---|---|

| 4-Alkoxyaniline | 4-Fluorophenyl isothiocyanate | 4-Alkoxy on one ring, 4-Fluoro on the other | mdpi.com |

| 4-Aminoacetophenone | Phenyl isothiocyanate | 4-Acetyl on one ring | tandfonline.com |

| 4/6-substituted 2-Aminobenzothiazole | Phenyl isothiocyanate | Fused benzothiazole (B30560) ring with substituents | nih.gov |

| Substituted Aniline (B41778) | Phenyl isothiocyanate | Varied substitution on the aniline-derived ring | ijcrt.org |

Functionalization of the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea group possess lone pairs of electrons and acidic protons, making them nucleophilic and susceptible to reaction with various electrophiles. This allows for further functionalization after the core thiourea structure has been formed.

N-acylation is a common modification, where an acyl group is introduced onto one of the nitrogen atoms. This can be achieved using acylating agents such as acid chlorides. mdpi.comresearchgate.net For instance, N-substituted-N'-arylcarbonylthioureas can be synthesized from the corresponding isothiocyanates and arylamines. researchgate.net In unsymmetrical thioureas, acylation can be regioselective, often favoring the nitrogen atom adjacent to the more electron-withdrawing aryl group (i.e., the amine with the lower pKa). researchgate.net Other functionalizations can include reactions with different electrophiles to form a variety of derivatives. For example, N,N-disubstituted thioureas can undergo cyclization reactions with reagents like dialkyl acetylenedicarboxylates to form heterocyclic systems such as thiazolidinones. mdpi.com

Table 5: Examples of N-Functionalization of Diaryl Thioureas

| Thiourea Derivative | Reagent | Functionalization Type | Product Class | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted Thiourea | Acid Chloride | N-Acylation | N-Acyl Thiourea | mdpi.com |

| N,N'-Diarylthiourea | Dialkyl acetylenedicarboxylate | Cyclization | Thiazolidinone | mdpi.com |

| N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thiourea | Malonic acid / Acetyl chloride | Cyclization | Thiobarbituric acid | nih.gov |

| Unsymmetrical Thiourea | Lead(II) salts / Triethylamine | Regioselective N-Acylation | N-Acyl Thiourea | researchgate.net |

Multi-Component Reaction Approaches to Thiourea Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes.

One of the most common multi-component strategies for the synthesis of unsymmetrical diarylthioureas, such as this compound, involves the in situ generation of an isothiocyanate intermediate. For the synthesis of the target molecule, this would typically involve the reaction of 2-aminobiphenyl (B1664054) with a thiocarbonyl source, followed by the addition of a second amine. However, a more direct and widely utilized approach involves the reaction of a primary amine with an isothiocyanate.

A plausible multi-component approach to derivatives structurally related to this compound involves the reaction of an amine, carbon disulfide, and a second amine in a one-pot synthesis. For instance, a primary or secondary amine can react with carbon disulfide to form a dithiocarbamate salt, which can then react with another primary amine to yield an unsymmetrical thiourea.

A general representation for the synthesis of a diarylthiourea via a multi-component approach is depicted below:

| Reactant A | Reactant B | Reactant C | Product |

| 2-Aminobiphenyl | Carbon Disulfide | Ammonia or another primary amine | This compound derivative |

This one-pot synthesis avoids the isolation of the potentially hazardous isothiocyanate intermediate, making the process more environmentally friendly and safer to perform.

Novel Methodological Advancements in Thiourea Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for the preparation of thiourea derivatives.

The development of efficient and selective reaction conditions is crucial for the synthesis of complex molecules like this compound, especially when dealing with unsymmetrical structures to avoid the formation of undesired symmetrical byproducts.

A widely adopted and efficient method for the synthesis of unsymmetrical diarylthioureas is the reaction of an aryl isothiocyanate with an aromatic amine. For the specific synthesis of this compound, this would involve the reaction of phenyl isothiocyanate with 2-aminobiphenyl. This reaction is typically carried out in a suitable organic solvent, such as ethanol, and often proceeds with high yield and selectivity. The reaction of 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol is a known method for producing N-(benzothiazol-2-yl)-N'-phenylthioureas nih.gov.

Another efficient method involves the use of 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonylating agent. This reagent reacts with two equivalents of a primary amine to produce a symmetrical thiourea. For the synthesis of an unsymmetrical thiourea, a stepwise addition of the amines can be employed, although this can sometimes lead to a mixture of products. The synthesis of N,N′-bis[2-(dimethylamino)phenyl]thiourea has been achieved by treating 1,1′-thiocarbonyldiimidazole with two equivalents of 2-amino-N,N′-dimethylaniline nih.gov.

Recent research has also focused on catalyst-free and solvent-free conditions to improve efficiency and reduce environmental impact. The reaction of dithiocarbamates with amines under solvent-free conditions has been reported as a highly efficient method for the synthesis of unsymmetrical thioureas with short reaction times and high yields.

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. For thiourea synthesis, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques.

The use of water as a solvent is a key aspect of green chemistry. A green, facile, and practical synthetic method for capsaicin (B1668287) derivatives containing a thiourea structure has been developed using water as the solvent at room temperature . The synthesis of symmetrical and unsymmetrical thiourea derivatives has also been achieved through a simple condensation between amines and carbon disulfide in an aqueous medium organic-chemistry.org.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, represent another significant green chemistry approach. A rapid and efficient synthesis of diarylthioureas has been reported via a solvent-free reaction using microwave irradiation researchgate.net. Mechanochemical synthesis, which involves grinding solid reactants together, has also been successfully applied to the synthesis of thioureas, often resulting in quantitative yields without the need for bulk solvents.

Furthermore, the development of one-pot syntheses, as mentioned in the multi-component reaction section, aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation from intermediate purification, and saving energy. A general and efficient green method for the preparation of nitro N,N'-diaryl thioureas has been developed via a one-pot method using cyrene, a green solvent, with almost quantitative yields nih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenylanilino Thiourea Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiourea (B124793) derivatives in solution. Primarily, ¹H and ¹³C NMR are employed to confirm the molecular framework of newly synthesized compounds. mdpi.comresearchgate.net In ¹H NMR spectra of N,N'-disubstituted thiourea analogs, the protons attached to nitrogen atoms (N-H) exhibit characteristic broad singlet signals. mdpi.comresearchgate.net The chemical shift of these N-H protons is highly sensitive to their chemical environment, including substituent effects and hydrogen bonding, typically appearing in the downfield region between δ 7.30 and 12.88 ppm. mdpi.comjppres.comanalis.com.my

The ¹³C NMR spectra provide definitive evidence for the thiourea backbone through the resonance of the thiocarbonyl (C=S) carbon. This signal is typically observed in the range of δ 178 to 184 ppm, confirming the presence of the thiourea moiety. mdpi.comresearchgate.net For instance, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C=S carbon appears at δ 178.66 ppm. nih.gov The precise chemical shifts of both ¹H and ¹³C nuclei provide a detailed fingerprint of the molecule, confirming its identity and purity.

Thiourea derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). iosrjournals.orgresearchgate.net While the thione form is generally predominant, NMR spectroscopy can be used to investigate the equilibrium between these states. Furthermore, thioureas exhibit conformational isomerism due to restricted rotation around the C–N bonds, which possess partial double-bond character. This leads to the possibility of trans-trans, trans-cis, and cis-cis conformations with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom. nih.gov

At room temperature, the rotation around the C-N bonds is often rapid on the NMR timescale, resulting in a single, time-averaged signal for the N-H protons. nih.govacs.org However, by using variable-temperature NMR studies, the rotation can be slowed, allowing for the observation of separate resonances for the distinct N-H protons in the cis and trans positions. Line shape analysis of these temperature-dependent spectra enables the calculation of the energy barrier (ΔG‡) for rotation, providing quantitative insight into the conformational dynamics. acs.org For thiourea itself, the free energy of activation for C-N bond rotation has been determined to be 13.5 ± 0.1 kcal/mol. acs.org The preferred conformation can be influenced by the steric and electronic nature of the substituents on the nitrogen atoms. nih.gov

The N-H groups of thioureas are effective hydrogen-bond donors, a property central to their application in areas like organocatalysis and anion sensing. nih.govsphinxsai.com NMR spectroscopy is a powerful tool for studying these hydrogen-bonding interactions. The formation of a hydrogen bond between a thiourea N-H proton and a hydrogen-bond acceptor (like a chloride anion or the oxygen atom of a solvent like DMSO) leads to a significant downfield shift of the N-H proton resonance. nih.gov The magnitude of this shift correlates with the strength of the interaction.

NMR titration experiments, where a hydrogen-bond acceptor is incrementally added to a solution of the thiourea derivative, can be used to determine association constants (Ka) for the complex formation. nih.gov In some cases, specialized NMR techniques are used. For example, ³¹P NMR spectroscopy, using a phosphine (B1218219) oxide probe, can quantify the hydrogen-bond donor strength of various thiourea catalysts. researchgate.net The formation of a hydrogen bond between the thiourea and the phosphine oxide's oxygen atom causes a downfield shift in the ³¹P NMR signal, with the magnitude of the shift providing a quantitative measure of the hydrogen-bonding ability. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in (2-Phenylanilino)thiourea analogs and how they interact. eurjchem.comnih.gov These techniques are complementary and offer a molecular fingerprint based on the vibrational modes of the molecule. sapub.orgmdpi.com

Key vibrational bands for thiourea derivatives include:

N-H Stretching: The N-H stretching vibrations (ν(N-H)) typically appear as strong bands in the region of 3100–3400 cm⁻¹. analis.com.myiosrjournals.org The exact position and shape of these bands are sensitive to hydrogen bonding. In the solid state or in concentrated solutions where intermolecular hydrogen bonding occurs, these bands are often broad and shifted to lower wavenumbers compared to dilute solutions. The presence of multiple bands in this region can indicate different N-H environments, such as those involved in intramolecular versus intermolecular hydrogen bonds or those in different conformational isomers. scispace.com

C=S Stretching: The thiocarbonyl group (C=S) gives rise to vibrations that are often coupled with other modes, particularly C-N stretching. The ν(C=S) band is typically found in the 700–850 cm⁻¹ range. analis.com.my Coordination to a metal ion through the sulfur atom or strong hydrogen bonding to the sulfur atom can lead to a shift in this band's position.

C-N Stretching: The C-N stretching vibrations (ν(C-N)) are observed in the region of 1300–1500 cm⁻¹ and are indicative of the partial double-bond character of the C-N bonds. analis.com.my

Shifts in these characteristic frequencies upon complexation or changes in the physical state provide direct evidence of intermolecular interactions. For example, a shift to lower frequency for the ν(N-H) band is a classic indicator of hydrogen bond formation, where the N-H group acts as the donor. scispace.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching (ν) | 3100 - 3400 | Position and width are sensitive to hydrogen bonding. analis.com.myiosrjournals.org |

| C-N | Stretching (ν) | 1300 - 1500 | Indicates partial double bond character. analis.com.my |

| N-C-S | Bending (δ) | ~490 | Characteristic bending mode of the thiourea core. researchgate.net |

| C=S | Stretching (ν) | 700 - 850 | Often coupled with other modes; position sensitive to coordination. analis.com.my |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental tool used to determine the molecular weight of this compound and its analogs, thereby confirming their elemental composition. mdpi.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a synthesized compound. researchgate.net This technique is crucial in the characterization process to verify that the target molecule has been successfully prepared. While detailed fragmentation analysis is less commonly reported for simple structural confirmation, the fragmentation patterns obtained can provide valuable structural information, helping to piece together the different components of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of molecules in the solid state. nih.govrsc.org This method provides precise coordinates for each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net For thiourea derivatives, X-ray crystallography reveals critical information about the molecule's conformation and how it packs in the crystal, which is often governed by intermolecular hydrogen bonds. scispace.comresearchgate.net

In the solid state, thiourea analogs frequently form well-defined supramolecular structures. A common motif involves the formation of dimers through pairs of N-H···S hydrogen bonds, creating characteristic ring patterns. rsc.orgnih.gov These dimers can then be further linked into chains or more complex three-dimensional networks. scispace.com Intramolecular hydrogen bonds, such as N-H···O in acylthioureas or N-H···N in derivatives with ortho-amino substituents, are also frequently observed and play a key role in stabilizing a specific molecular conformation. nih.govnih.gov

Detailed analysis of the geometric parameters obtained from X-ray diffraction offers deep insight into the electronic structure of thiourea analogs.

Bond Lengths: The C=S bond length in thiourea derivatives is typically in the range of 1.68–1.70 Å, which is intermediate between a pure double bond and a single bond, indicating delocalization of pi-electrons across the N-C-S system. nih.govnih.gov The two C-N bonds within the thiourea core can be slightly different in length, often ranging from 1.34 Å to 1.37 Å. nih.gov This difference can be influenced by the substituents and the participation of the attached N-H groups in hydrogen bonding; a shorter C-N bond implies greater double-bond character. nih.gov

Bond Angles: The bond angles around the central thiocarbonyl carbon atom are typically close to 120°, consistent with an sp²-hybridized, trigonal planar geometry. nih.gov The sum of the angles around this carbon atom is very close to 360°. nih.gov

| Compound Type/Example | Bond | Length (Å) | Angle | Value (°) | Reference |

|---|---|---|---|---|---|

| N,N′-bis(2-dimethylaminophenyl)thiourea | C=S | 1.6879 (11) | N-C-N | - | nih.gov |

| C-N1 | 1.3621 (15) | S-C-N1 | - | nih.gov | |

| C-N2 (H-bonded) | 1.3396 (14) | S-C-N2 | - | nih.gov | |

| - | - | Sum around C | 360.0 | nih.gov | |

| N-methyl-N,N′-diphenylthiourea | C=S | 1.6798 (19) | - | - | nih.gov |

| C-N (phenyl) | 1.367 (2) | - | - | nih.gov | |

| C-N (methyl, phenyl) | 1.345 (3) | - | - | nih.gov | |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | C=S | 1.693 | - | - | nih.gov |

| C-N (phenyl) | 1.336 | - | - | nih.gov | |

| C-N (cyclohexyl) | 1.353 | - | - | nih.gov |

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The supramolecular architecture of this compound analogs is dictated by a complex interplay of intermolecular interactions, which can be effectively visualized and quantified using Hirshfeld surface analysis. This computational tool provides a detailed map of close contacts between neighboring molecules in the crystal lattice, offering insights into the forces that govern crystal packing.

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a clear picture of intermolecular interactions emerges. The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas signifying longer contacts.

Dominant Intermolecular Interactions

In analogs of this compound, the crystal packing is typically stabilized by a network of hydrogen bonds and other weaker interactions. The thiourea moiety, with its N-H donor and C=S acceptor groups, plays a crucial role in forming these interactions.

Hydrogen Bonding:

N–H···S Hydrogen Bonds: A prevalent interaction in thiourea derivatives involves the amine protons and the sulfur atom of the thiocarbonyl group of an adjacent molecule. This often leads to the formation of centrosymmetric dimers, creating characteristic ring motifs such as R²₂(8).

N–H···O Hydrogen Bonds: In acylthiourea analogs, intramolecular N–H···O hydrogen bonds are common, leading to the formation of stable S(6) ring motifs. Intermolecular N–H···O bonds also contribute significantly to the crystal packing, forming chains and more complex networks.

C–H···π Interactions: The phenyl rings in these analogs are frequently involved in C–H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, further stabilizing the crystal structure.

H···H Contacts: These are generally the most abundant interactions, often comprising a large percentage of the Hirshfeld surface due to the hydrogen-rich nature of the molecules. For instance, in some N-aroyl-N'-(pyridyl)thiourea derivatives, H···H interactions are a major contributor to the crystal packing. In the case of 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, H···H contacts account for 59.3% of the total interactions plu.mx.

C···H/H···C Contacts: These interactions also make a substantial contribution to the crystal stability. In the adamantane-naphthyl thiourea conjugate, these contacts represent 19.8% of the interactions plu.mx.

S···H/H···S Contacts: Given the presence of the thiourea group, interactions involving the sulfur atom are key features of the crystal packing, contributing significantly to the supramolecular assembly. For the adamantane-naphthyl thiourea derivative, these interactions contribute 10.1% plu.mx.

π···π Stacking: The aromatic phenyl rings can engage in π···π stacking interactions, which are identified on the Hirshfeld surface by adjacent red and blue triangles on the shape index map. These interactions contribute to the formation of stacked arrangements of molecules within the crystal.

Quantitative Analysis of Intermolecular Contacts

The relative contributions of different intermolecular interactions can be summarized in a data table derived from the analysis of 2D fingerprint plots for analogous compounds.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45 - 60 |

| C···H/H···C | 15 - 30 |

| S···H/H···S | 5 - 15 |

| O···H/H···O | 5 - 10 |

| N···H/H···N | 1 - 5 |

| C···C | 1 - 5 |

Note: The percentage contributions are approximate ranges based on published data for various N-aryl thiourea analogs and serve to illustrate the general trends in crystal packing.

The interplay of these varied intermolecular forces, from strong hydrogen bonds to weaker van der Waals interactions, ultimately determines the final three-dimensional arrangement of the molecules in the solid state. The specific nature and geometry of the substituents on the phenyl rings can modulate these interactions, leading to different packing motifs and, consequently, different macroscopic properties of the crystalline material.

Coordination Chemistry of 2 Phenylanilino Thiourea As a Ligand System

Ligand Design Principles and Donor Atom Characteristics of (2-Phenylanilino)thiourea

Thiourea (B124793) derivatives, including this compound, are highly adaptable ligands in coordination chemistry. tandfonline.com Their ability to coordinate with metal ions in various ways stems from their unique molecular structure, which features both soft and hard donor atoms and can be modified by substituents. nih.gov

This compound possesses multiple potential coordination sites, primarily the sulfur atom and two nitrogen atoms of the thiourea backbone. The presence of these nucleophilic atoms is fundamental to the ligand's remarkable coordination abilities. nih.gov

Sulfur Donor: The sulfur atom of the thiocarbonyl group (C=S) is considered a soft donor according to Hard and Soft Acids and Bases (HSAB) theory. It is typically the primary coordination site, readily forming strong bonds with a variety of transition metals, especially those that are soft or borderline acids. mdpi.comresearchgate.net Coordination through the sulfur atom is indicated by a shift in the C=S stretching frequency in the infrared (IR) spectrum of the resulting metal complex. mdpi.comutm.my

Nitrogen Donors: The nitrogen atoms are considered harder donor sites compared to sulfur. While coordination often occurs preferentially through the sulfur atom, the nitrogen atoms can also participate in bonding. mdpi.com The involvement of a nitrogen atom alongside the sulfur atom leads to the formation of a stable chelate ring, a behavior characteristic of bidentate coordination. mdpi.com Furthermore, the protons on the nitrogen atoms are acidic and can be removed in a basic medium, allowing the ligand to coordinate as an anion. mdpi.com

Electronic Effects: The presence of phenyl substituents on the nitrogen atoms can impact the acidity of the N-H protons and the electron density on the donor atoms. nih.gov The anion binding constant of N-(anilino)thioureas shows a strong dependence on the N-phenyl substituent, highlighting the electronic influence transmitted through the molecular framework. nih.gov This modulation of electronic properties can affect the strength and nature of the metal-ligand bonds.

Steric Effects: The 2-phenylanilino group is sterically demanding. This bulkiness can influence the number of ligands that can coordinate to a metal center and can dictate the resulting geometry of the complex. For instance, bulky substituents may prevent the formation of higher-coordinate complexes and favor specific stereochemistries to minimize steric hindrance.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-substituted thiourea ligands is typically straightforward. The general method involves reacting the ligand with a suitable transition metal salt in a 2:1 ligand-to-metal molar ratio in an appropriate solvent like ethanol (B145695) or methanol. materialsciencejournal.orgresearchgate.net The resulting complexes can then be isolated as precipitates and purified. materialsciencejournal.org Characterization of these new compounds is achieved through various analytical and spectroscopic techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to definitively determine their solid-state structures. researchgate.netutm.mycardiff.ac.uk

N-aryl thiourea derivatives have been shown to form stable complexes with a wide range of d-block transition metals. Research on related ligands has documented the synthesis and characterization of complexes with metals such as Gold (Au), Silver (Ag), Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), Iron (Fe), Nickel (Ni), Zinc (Zn), Mercury (Hg), Copper (Cu), Platinum (Pt), and Palladium (Pd). researchgate.netmdpi.comresearchgate.netnih.gov The versatility of the thiourea core allows for coordination to metals in various oxidation states and geometric preferences. cardiff.ac.uk

| Metal Center | Example Complex Formula | Ligand | Key IR Band (C=S) Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ni(II) | [Ni(L)₂(OAc)₂] | N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea | Shift from 752 to 721 | researchgate.net |

| Cu(II) | [Cu(L)₂(OAc)₂] | N-(2-methylphenyl), N'-(2-chlorophenyl)thiourea | Shift from 750 to 710 | researchgate.net |

| Zn(II) | [Zn(L)₂(OAc)₂] | N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea | Shift from 752 to 720 | researchgate.net |

| Hg(II) | [Hg(L)₂(OAc)₂] | N-(2-methylphenyl), N'-(2-chlorophenyl)thiourea | Shift from 750 to 705 | researchgate.net |

| Fe(II) | [Fe(L)₂Cl₂] | N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea | Shift from 752 to 725 | researchgate.net |

Thiourea-based ligands can exhibit different coordination modes depending on the metal ion, the substituents on the ligand, and the reaction conditions, such as the pH of the medium. mdpi.com

Monodentate (κ¹-S): The most common coordination mode for neutral thiourea ligands is monodentate, where bonding occurs exclusively through the sulfur atom. mdpi.comresearchgate.net This is particularly prevalent in neutral or acidic media.

Bidentate (κ²-N,S): In a basic medium, the ligand can be deprotonated at one of the nitrogen atoms. This allows the resulting anion to act as a bidentate ligand, coordinating to the metal center through both the sulfur and a nitrogen atom to form a chelate ring. mdpi.com

Bridging: In some polynuclear complexes, the thiourea ligand can act as a bridging ligand, with the sulfur atom coordinating to two different metal centers. This has been observed in certain polymeric nickel(II) complexes. researchgate.net

The geometry of the metal complexes formed with this compound is determined by the coordination number of the central metal ion, its electronic configuration, and the steric and electronic properties of the ligand itself. Studies on analogous N-aryl thiourea complexes have revealed a variety of coordination geometries.

Tetrahedral: For some d¹⁰ metal ions like Ag(I), a tetrahedral geometry is observed. For example, a silver complex with two bidentate phosphine-thiourea ligands was found to have a distorted tetrahedral geometry around the silver center. nih.gov

Square Planar: Square planar geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netmdpi.com Nickel(II) complexes of N,N'-disubstituted thioureas have been reported to adopt a square planar geometry. researchgate.net In some cases, an equilibrium between square planar and other geometries can exist in solution. researchgate.net

Octahedral: Metal ions that favor a coordination number of six, such as Fe(II) and some Ni(II) species, can form octahedral complexes. researchgate.netresearchgate.net This often involves the coordination of two thiourea ligands and two other ancillary ligands (like halides or solvent molecules) to complete the coordination sphere.

Linear: Two-coordinate linear geometry is characteristic of d¹⁰ metal ions like Au(I). Gold complexes with related thiourea ligands have been reported to exhibit linear coordination through the phosphorus atoms of a phosphine-thiourea ligand, though coordination through sulfur is more typical for simple thioureas. nih.gov

| Metal Ion | Coordination Number | Typical Geometry | Example System | Reference |

|---|---|---|---|---|

| Ag(I) | 4 | Distorted Tetrahedral | Bis(chelate)silver(I) complex | nih.gov |

| Ni(II) | 4 | Square Planar | Complexes of N-phenyl-N'-[substituted phenyl] thiourea | researchgate.net |

| Ni(II) | 4 | Tetrahedral | Equilibria in acetone (B3395972) solution | researchgate.net |

| Ni(II) | 6 | Octahedral | [Ni(tu)₆]X₂ type complexes | researchgate.net |

| Au(I) | 2 | Linear | Complexes with phosphine-thiourea ligands | nih.gov |

| Pb(II) | 4 | Distorted | Complex with N-morpholine-N′-benzoylthiourea | researchgate.net |

Mechanistic Studies of Metal-Ligand Interactions

The study of the formation and behavior of metal complexes with this compound involves a detailed investigation of the metal-ligand interactions. Mechanistic insights are crucial for understanding the stability, reactivity, and potential applications of these complexes. Such studies typically employ a combination of spectroscopic and electrochemical techniques to probe the coordination environment around the metal center and to understand the electronic effects of ligand binding.

Spectroscopic methods are powerful tools for elucidating the structure and bonding in metal complexes of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information on the ligand's mode of coordination and the electronic structure of the resulting complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the coordination of the this compound ligand to a metal center. In the ¹H NMR spectrum of the free ligand, the N-H protons appear as distinct signals. Upon coordination to a metal, a significant downfield shift (deshielding) of the N-H proton signals is typically observed. This shift is a strong indicator that the nitrogen atom is involved in the coordination, altering the electronic environment of the attached proton.

Interactive Data Table 1: Representative NMR Spectral Data Below is a table showing typical changes in chemical shifts (δ) upon coordination.

| Compound/Complex | ¹H NMR (δ, ppm) N-H Protons | ¹³C NMR (δ, ppm) C=S Carbon |

| Free Ligand | ~8.5 and ~9.8 | ~181.0 |

| Metal Complex (e.g., with Pt(II)) | Shifted downfield (>9.0) | Shifted to ~175.0 |

| Metal Complex (e.g., with Pd(II)) | Shifted downfield (>9.5) | Shifted to ~176.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is characterized by intense absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions within the phenyl and thiourea moieties. The coordination of the ligand to a metal ion leads to noticeable changes in its UV-Vis spectrum. These changes can include a shift in the position of the intraligand transition bands (either a bathochromic/red shift or a hypsochromic/blue shift) and the appearance of new absorption bands.

These new bands may arise from ligand-to-metal charge transfer (LMCT) or, in the case of transition metal complexes, from d-d electronic transitions. The energy of these transitions provides insight into the nature of the metal-ligand bond and the geometry of the coordination sphere. For instance, the appearance of new bands at lower energies (longer wavelengths) is often indicative of the formation of a coordination complex.

Interactive Data Table 2: Representative UV-Vis Absorption Data This table illustrates typical shifts in absorption maxima (λmax) upon complex formation.

| Compound/Complex | λmax (nm) for Intraligand π→π* | λmax (nm) for Charge Transfer (CT) |

| Free Ligand | ~270 | Not Applicable |

| Metal Complex (e.g., with Ni(II)) | ~285 | ~350-450 |

| Metal Complex (e.g., with Cu(II)) | ~290 | ~400-600 |

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of metal complexes containing the this compound ligand. CV provides information on the stability of different oxidation states of the central metal ion and how the ligand influences the metal's redox potentials.

The coordination of this compound, which acts as an electron-donating ligand through its sulfur and nitrogen atoms, can significantly alter the electron density at the metal center. This typically makes the metal easier to oxidize and harder to reduce. Consequently, the redox potentials of the M(n+)/M((n-1)+) couple in the complex will be shifted compared to the free or solvated metal ion. The nature of these shifts can provide valuable mechanistic information about the electronic communication between the metal and the ligand. The electrochemical processes observed can be reversible, quasi-reversible, or irreversible, which gives further insight into the stability of the complex upon electron transfer.

Influence of Ancillary Ligands and Reaction Conditions on Complex Formation

The synthesis and final structure of metal complexes with this compound are highly dependent on the presence of other ligands in the coordination sphere (ancillary ligands) and the specific reaction conditions employed.

Ancillary Ligands

Reaction Conditions

Several reaction parameters can have a profound impact on the outcome of the complexation reaction:

Solvent: The choice of solvent is critical as its polarity and coordinating ability can influence the solubility of the reactants and the stability of the resulting complex. Coordinating solvents may compete with the this compound ligand for sites on the metal ion, potentially leading to different products or equilibria in solution.

Temperature: Temperature can affect both the rate of reaction and the thermodynamic stability of the complex. In some cases, different isomers or coordination modes may be favored at different temperatures.

pH: The acidity or basicity of the reaction medium can be important, especially for the N-H protons of the thiourea ligand. In basic conditions, deprotonation of the N-H groups can occur, leading to the formation of anionic ligands that may coordinate to the metal center in a different manner, often forming very stable chelate rings.

Stoichiometry: The molar ratio of the metal salt to the ligand is a fundamental parameter. Varying this ratio can lead to the formation of complexes with different numbers of coordinated ligands, such as [ML₂], [ML₃], or [ML₄], where L represents the this compound ligand.

Computational and Theoretical Investigations of 2 Phenylanilino Thiourea and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like (2-Phenylanilino)thiourea to predict a variety of properties with high accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. For thiourea (B124793) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to find the most stable molecular structure. mdpi.com This process provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability. sciforum.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. sciforum.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net For various thiourea derivatives, this energy gap has been calculated to understand their stability and reactivity. dergipark.org.tr

Table 1: Representative HOMO-LUMO Energies and Gap for a Thiourea Derivative (Note: The following data is for a representative thiourea derivative and illustrates the typical values obtained from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.227 |

| LUMO Energy | -2.810 |

| Energy Gap (ΔE) | 2.417 |

Data sourced from computational studies on analogous compounds. sciforum.net

Prediction of Chemical Reactivity and Quantum Chemical Parameters

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the global chemical reactivity of a molecule. These descriptors are essential for predicting how a molecule will interact with other species.

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters provide a quantitative basis for understanding the reactivity of this compound and its derivatives. researchgate.netnih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiourea Derivative (Note: The following data is for a representative thiourea derivative.)

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 5.227 eV |

| Electron Affinity (A) | 2.810 eV |

| Electronegativity (χ) | 4.0185 |

| Chemical Hardness (η) | 1.2085 |

| Chemical Softness (S) | 0.8275 |

| Electrophilicity Index (ω) | 6.681 |

Calculated based on data from analogous compounds. sciforum.netresearchgate.netnih.gov

Spectroscopic Property Predictions (e.g., IR, NMR chemical shifts)

DFT calculations are also employed to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to assign the vibrational modes of the molecule. researchgate.net This comparison helps in the structural elucidation of newly synthesized compounds. It has been shown that for predicting vibrational frequencies, the B3LYP method is often superior to other approaches like Hartree-Fock (HF). nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. nih.gov Discrepancies between calculated and experimental spectra can often be attributed to factors such as solvent effects and intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of conformational changes and the dynamics of interactions between molecules.

Conformational Analysis and Dynamics

This compound, being a flexible molecule, can exist in various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its properties and biological activity. By simulating the molecule's movement over a period of time, typically nanoseconds to microseconds, researchers can observe its dynamic behavior and conformational flexibility in different environments, such as in a solvent or interacting with a biological target.

Ligand-Receptor/Enzyme Binding Dynamics (Computational aspects only)

MD simulations are a vital tool in drug discovery for studying the binding of a ligand, such as a thiourea derivative, to a biological receptor or enzyme. biorxiv.orgresearchgate.net These simulations provide an atomistic view of the binding process, revealing the key interactions that stabilize the ligand-receptor complex. nih.gov

The process typically begins with molecular docking to predict the preferred binding orientation of the ligand in the active site of the receptor. This initial docked pose is then used as the starting point for an MD simulation. The simulation allows the ligand and receptor to move and adapt to each other, providing a more realistic model of the binding. biorxiv.org

Analysis of the MD trajectory can reveal:

The stability of the ligand in the binding pocket over time.

Key hydrogen bonds and hydrophobic interactions between the ligand and the receptor.

The role of water molecules in mediating the binding.

Conformational changes in the receptor upon ligand binding.

These computational studies are instrumental in understanding the mechanism of action of thiourea derivatives and in the rational design of more potent and selective inhibitors for therapeutic targets. biorxiv.org

Intermolecular Interaction Analysis

The supramolecular architecture and bulk properties of this compound and its derivatives are governed by a complex interplay of non-covalent interactions. Computational studies are instrumental in dissecting and quantifying these forces, which include hydrogen bonding, chalcogen bonding, and various dispersion interactions.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant intermolecular force in the crystal structures of thiourea derivatives, significantly influencing their packing and physical properties. The thiourea moiety, with its N-H donor groups and the C=S sulfur atom as a primary acceptor, facilitates the formation of robust and predictable hydrogen-bonding motifs. researchgate.netscispace.comnih.govwikipedia.org

Computational analyses, often corroborated by X-ray crystallography, reveal that thiourea derivatives typically form extended networks. Common patterns include head-to-tail chains where the N-H of one molecule donates a hydrogen bond to the sulfur atom of an adjacent molecule. researchgate.net Another frequently observed motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···S hydrogen bonds. researchgate.net The presence of additional functional groups, such as hydroxyl or other amine groups on the phenyl rings, can introduce more complex, three-dimensional networks. researchgate.netscispace.com For instance, studies on chiral thioureas have highlighted the crucial role of hydroxyl groups in directing the solid-state assembly through O-H···S interactions, which can compete with or complement the primary N-H···S bonds. researchgate.netscispace.com The strength and geometry of these bonds are sensitive to the electronic nature of the substituents on the aromatic rings; electron-withdrawing groups tend to increase the acidity of the N-H protons, leading to stronger hydrogen bonds. wikipedia.orgnih.gov

| Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Interaction Type |

|---|---|---|---|

| N-H···S | 3.2 - 3.6 | 150 - 180 | Intermolecular |

| N-H···O | 2.8 - 3.2 | 160 - 180 | Intermolecular (with other functional groups) |

| O-H···S | 3.1 - 3.5 | 160 - 180 | Intermolecular (with hydroxyl substituents) |

Chalcogen Bonding

Beyond its role as a hydrogen bond acceptor, the sulfur atom of the thiocarbonyl group in this compound can also act as a Lewis base in chalcogen bonding interactions. mdpi.com A chalcogen bond is a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region, known as a σ-hole. mdpi.com However, in the context of the thiourea C=S group, the sulfur atom more commonly participates as the electron-rich site (Lewis base).

Theoretical investigations have demonstrated that the sulfur atom can engage in chalcogen bonding with electrophilic chalcogen atoms in other molecules, such as selenium or tellurium. researchgate.netresearchgate.netnih.gov These Se···S or S···S interactions, though generally weaker than hydrogen bonds, are highly directional and can play a significant role in the conformational control and crystal engineering of thiourea derivatives. researchgate.netnih.gov Specifically, these interactions have been shown to help stabilize the trans-trans conformation of the thiourea backbone, which can be crucial for its function in applications like organocatalysis. researchgate.netresearchgate.net Computational models are used to visualize the electrostatic potential surfaces of these molecules, identifying the electron-depleted σ-holes and electron-rich regions that facilitate these interactions.

Pi-Stacking and Van der Waals Interactions

Face-to-face (sandwich): Where the rings are parallel and directly overlap.

Parallel-displaced: Where the rings are parallel but shifted relative to one another.

T-shaped (edge-to-face): Where the edge of one ring points towards the face of another. nih.gov

Quantum mechanical calculations have shown that T-shaped and parallel-displaced conformations are often energetically more favorable due to reduced electron repulsion compared to the face-to-face arrangement. nih.gov In the solid state of this compound and its derivatives, these π-stacking interactions, along with C-H···π interactions, connect the primary hydrogen-bonded networks, building a stable three-dimensional structure. rsc.org

Structure-Property Relationship (SPR) Modeling (General, non-biological)

Structure-Property Relationship (SPR) models seek to establish a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. For this compound and its derivatives, these models provide a framework for understanding and predicting non-biological properties such as reactivity, solubility, and spectroscopic characteristics based on structural modifications.

Correlation of Electronic and Steric Parameters with Observed Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic and steric characteristics, which can be modulated by introducing different substituents on the phenyl rings. Computational methods allow for the quantification of these parameters and their correlation with observed properties.

Electronic Parameters: Substituents alter the electron density distribution across the molecule. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the aromatic rings and, through inductive and resonance effects, increase the acidity of the N-H protons. This enhances the molecule's ability to act as a hydrogen-bond donor. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. These electronic modifications influence the molecule's nucleophilicity and its potential as a ligand or organocatalyst. wikipedia.orgnih.gov

Steric Parameters: The size and shape of substituents create steric hindrance, which can affect the molecule's preferred conformation and the accessibility of its reactive sites (the sulfur and nitrogen atoms). Bulky groups near the thiourea core can restrict rotation around the C-N bonds, potentially locking the molecule into a specific conformation and influencing its intermolecular interaction patterns.

SPR models can correlate these parameters with experimentally observed properties like reaction rates or equilibrium constants, providing predictive power for designing derivatives with tailored chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) in terms of molecular descriptors (e.g., molecular volume, polar surface area)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure to a specific activity or property through statistical analysis. farmaciajournal.comsemanticscholar.org In a non-biological context, this "activity" can refer to properties like solubility, melting point, or chromatographic retention time. The relationship is established using molecular descriptors, which are numerical values derived from the chemical structure. frontiersin.org

For thiourea derivatives, several classes of molecular descriptors are particularly relevant: nih.govscichemj.org

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight and branching indices.

Electronic Descriptors: These quantify aspects of the electronic structure, including dipole moment and partial charges on specific atoms.

Spatial Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume, surface area, and ovality. researchgate.net

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and the Polar Surface Area (PSA), which is the surface sum over all polar atoms. farmaciajournal.comresearchgate.netniscpr.res.in

A typical QSAR study involves calculating a large number of these descriptors for a series of this compound derivatives and then using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a subset of these descriptors with the property of interest. scichemj.orgsciencepublishinggroup.com For example, a higher PSA value generally correlates with lower membrane permeability and higher aqueous solubility. farmaciajournal.comresearchgate.net Similarly, logP is a key descriptor for predicting how a molecule will partition between polar and non-polar environments. scichemj.orgniscpr.res.in These models are essential for the in silico screening of new derivatives to prioritize the synthesis of compounds with desired physical and chemical properties.

| Descriptor | Abbreviation | Description | Relevance to Properties |

|---|---|---|---|

| Polar Surface Area | PSA | Sum of the van der Waals surface areas of polar atoms (N, S, O). researchgate.net | Predicts solubility, permeability, and hydrogen bonding capacity. |

| Octanol-Water Partition Coefficient | logP | Measure of a molecule's hydrophobicity/lipophilicity. scichemj.org | Influences solubility in different solvents and interaction with non-polar media. |

| Molecular Volume | MV | The volume occupied by the molecule. | Relates to steric effects, packing efficiency in crystals, and diffusion rates. |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | Basic descriptor related to size and mass. |

| Number of Hydrogen Bond Donors | HBD | Count of N-H and O-H groups. | Directly relates to the potential for forming hydrogen-bonded networks. |

| Number of Hydrogen Bond Acceptors | HBA | Count of N, S, and O atoms. | Indicates the molecule's capacity to accept hydrogen bonds. |

Catalytic Applications of 2 Phenylanilino Thiourea and Its Metal Complexes

Organocatalysis Mediated by (2-Phenylanilino)thiourea

Thiourea (B124793) derivatives, including this compound, function as powerful organocatalysts, primarily through their ability to act as hydrogen-bond donors. wikipedia.org This interaction activates electrophilic substrates, mimicking the role of Lewis acids but under milder, often metal-free conditions. wikipedia.orgchemrxiv.org These catalysts are valued for being relatively non-toxic, water-tolerant, and easy to handle. wikipedia.org

The core of thiourea's catalytic action lies in its two N-H protons, which can form a bidentate hydrogen-bonding interaction with Lewis basic sites on a substrate, such as the oxygen atom of a carbonyl or nitro group. wikipedia.orgresearchgate.net This "double hydrogen-bonding" clamps onto the substrate, polarizing and activating it towards nucleophilic attack. wikipedia.org This activation mode is central to its application in key asymmetric C-C bond-forming reactions.

Diels-Alder Reactions: Chiral thiourea catalysts have been successfully employed to facilitate asymmetric Diels-Alder reactions. For instance, Schreiner's thiourea catalyst, an N,N'-diarylthiourea, has been shown to catalyze the cycloaddition of a sterically hindered naphthoquinone monoketal dienophile, producing the desired product with high selectivity. researchgate.netnih.gov The catalyst activates the dienophile by forming hydrogen bonds with its carbonyl group, thereby lowering the energy of the transition state. researchgate.netrsc.org

Michael Additions: Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic amine site, are highly effective in Michael additions. nih.govrsc.orgresearchgate.net The thiourea moiety activates the electrophile (e.g., a nitroalkene), while the basic amine group deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), bringing both reactants into close proximity within a chiral environment. researchgate.netlibretexts.org This dual activation strategy leads to high yields and excellent enantioselectivities in the synthesis of complex chiral molecules. nih.govrsc.org For example, the conjugate addition of β-diketones to aryl alkylidenemalonates using cinchona-derived thiourea catalysts has furnished products with enantiomeric excess (ee) values up to 73%. researchgate.net

Mannich Reactions: The asymmetric Mannich reaction, which involves the addition of a nucleophile to an imine, is another area where thiourea organocatalysts excel. nih.govresearchgate.netnih.gov Bifunctional thiourea-amine catalysts activate the imine through hydrogen bonding while simultaneously generating an enolate from a β-keto ester or other pronucleophile. nih.govbeilstein-journals.org This cooperative catalysis has been shown to afford β-amino keto compounds in high yields (up to 88%) and with excellent stereoselectivities (up to 99% ee). nih.gov

| Reaction Type | Catalyst Type | Substrates | Yield | Stereoselectivity | Reference |

| Diels-Alder | Schreiner's thiourea | Naphthoquinone monoketal, Diene | up to 63% | High exo-selectivity | researchgate.netnih.gov |

| Michael Addition | Cinchona-derived thiourea | 2,4-pentanedione, Aryl alkylidenemalonates | up to 99% | up to 73% ee | researchgate.net |

| Michael Addition | Bifunctional thiourea | Nitroalkanes, 2-Furanones | up to 99% | >20:1 dr, >99% ee | nih.gov |

| Mannich Reaction | Thiourea fused γ-amino alcohol | β-keto ester, Imino ester | up to 88% | 93:7 dr, up to 99% ee | nih.gov |

Beyond simple hydrogen-bond donation to neutral substrates, the thiourea moiety can engage in more complex activation modes.

Brønsted Acid Catalysis: Thioureas are significantly more acidic than their urea (B33335) counterparts and can act as Brønsted acids, particularly when substituted with electron-withdrawing groups. wikipedia.orgnih.govnih.gov In some transformations, the catalyst is believed to operate by protonating the substrate, thereby activating it. A rare instance of a thiourea compound functioning as an asymmetric Brønsted acid catalyst involves the protonation of a zwitterionic intermediate in the conjugate addition of amines to α,β-unsaturated esters, which was identified as the rate-limiting and enantiodetermining step. nih.gov

Anion-Binding Catalysis: A predominant mechanism, especially in reactions involving cationic intermediates, is anion-binding catalysis. nih.govbeilstein-journals.orgresearchgate.net In this model, the thiourea catalyst does not bind directly to the electrophile but instead forms strong hydrogen bonds with its counter-anion (e.g., a halide). beilstein-journals.orgresearchgate.net This interaction creates a tightly associated, chiral ion pair. By organizing the chiral environment around the cation, the catalyst effectively shields one face of the electrophile, directing the nucleophilic attack to the other face and thus controlling the stereochemical outcome. nih.govbeilstein-journals.org This mode of catalysis has been successfully applied in reactions such as the Pictet-Spengler cyclization. beilstein-journals.org

The performance of this compound and related catalysts is highly dependent on their structure and the reaction conditions. Researchers have systematically optimized these parameters to enhance both reaction rates and stereochemical control.

Catalyst Structure: The modular synthesis of thiourea catalysts allows for fine-tuning of their steric and electronic properties. nih.gov For example, attaching bulky groups can enhance facial shielding, leading to higher enantioselectivity. nih.gov Incorporating electron-withdrawing substituents (like 3,5-bis(trifluoromethyl)phenyl groups) increases the acidity of the N-H protons, strengthening the hydrogen bonds and improving catalytic activity. wikipedia.orgnih.gov The development of bifunctional catalysts, which combine the thiourea moiety with a Brønsted base (like a tertiary amine) in a single molecule, has proven to be a particularly effective strategy for achieving high efficiency and stereocontrol. rsc.orgrsc.orgdntb.gov.ua

Reaction Conditions: Solvents, temperature, and catalyst loading are critical variables. Non-polar solvents often enhance the effect of hydrogen bonding and anion binding by minimizing competition from solvent molecules. researchgate.net Lowering the reaction temperature can significantly improve enantioselectivity, although sometimes at the cost of reaction speed. nih.gov Optimization studies have shown that catalyst loadings can often be minimized to 1-5 mol% without compromising the outcome, making the processes more efficient and economical. nih.govnih.gov For example, in the enantioselective cyanosilylation of ketones, catalyst optimization led to a system that provided 97% ee with complete conversion in 12 hours at -78 °C. nih.gov

| Reaction | Optimized Parameter | Catalyst | Result | Reference |

| Ketone Cyanosilylation | Catalyst Structure (Steric Bulk) | N,N-di-n-propyl derivative | 97% ee, 100% conversion (12h) | nih.gov |

| Mannich Reaction | Solvent | Thiourea fused γ-amino alcohol Z3 | Toluene found to be superior for yield and stereoselectivity | nih.gov |

| Michael Addition | Dual Catalysis | Proline and Cinchona-thiourea | Cooperative action provides a lower energy pathway and high stereoselectivity | nih.gov |

Metal-Catalyzed Reactions Involving this compound Complexes

The sulfur and nitrogen atoms of the thiourea group make it an excellent ligand for coordinating with various transition metals. nih.govmdpi.com Metal complexes of this compound and its derivatives have been explored as catalysts for a range of important organic transformations.

Palladium complexes are workhorses in C-C bond formation, and ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Thiourea derivatives have been incorporated into ligands for palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively detailed, related palladium(II) complexes with thiourea-containing ligands have shown significant catalytic activity. researchgate.net

In the Suzuki-Miyaura reaction, which couples boronic acids with organic halides, palladium complexes must efficiently mediate oxidative addition, transmetalation, and reductive elimination. mdpi.commdpi.comnih.govnih.gov Palladium complexes incorporating N,N,O-tridentate ligands have been synthesized and successfully applied as catalysts in this reaction, achieving high yields in the coupling of aryl bromides with phenylboronic acid. researchgate.net The electronic properties of the thiourea ligand can influence the electron density at the metal center, thereby modulating the reactivity and stability of the catalytic species.

The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, providing access to anilines which are key building blocks. wikipedia.orgresearchgate.net Metal complexes, including those with thiourea-based ligands, have been developed to catalyze this reaction. Ruthenium(III) and Palladium(II) complexes containing acylthiourea ligands have demonstrated excellent catalytic activity for the reduction of various substituted nitroarenes to their corresponding aromatic primary amines, often with impressive yields. researchgate.netresearchgate.net The proposed mechanism for these reductions often involves the metal center facilitating the transfer of a hydride from a reducing agent (like NaBH₄) to the nitro group, which proceeds through intermediate N-hydroxylamine species. researchgate.netnih.gov

Oxidation Reactions

Thiourea and its derivatives are known to participate in and influence oxidation reactions, often through mechanisms involving their sulfur atom. Thioureas can be oxidized themselves, and in the context of catalysis, their metal complexes are of particular interest. While specific studies detailing the use of this compound as a catalyst for oxidation reactions are scarce, the general principles of thiourea-metal complex catalysis can be considered.

Metal complexes containing thiourea ligands can act as catalysts in various oxidation reactions, such as the oxidation of alcohols or sulfides. The catalytic cycle would likely involve the metal center cycling between different oxidation states. The thiourea ligand can modulate the electronic properties of the metal center, thereby influencing its reactivity and catalytic efficiency. For instance, the electron-donating nature of the thiourea ligand could stabilize higher oxidation states of the metal, facilitating oxidative processes.

A hypothetical catalytic cycle for the oxidation of an alcohol could involve the coordination of the alcohol to the metal center of a this compound complex, followed by an oxidation step, and subsequent release of the oxidized product (an aldehyde or ketone). The specific role of the this compound ligand would be to fine-tune the steric and electronic environment of the metal catalyst to optimize activity and selectivity.

Table 1: Potential Substrates for Oxidation Reactions Catalyzed by Thiourea-Metal Complexes

| Substrate Class | Example Substrate | Oxidized Product |

| Primary Alcohols | Benzyl alcohol | Benzaldehyde |

| Secondary Alcohols | 2-Propanol | Acetone (B3395972) |

| Sulfides | Thioanisole | Methyl phenyl sulfoxide |

Ring-Opening Polymerizations

Thiourea derivatives have emerged as effective organocatalysts for ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. These catalysts typically operate through a hydrogen-bonding mechanism, where the thiourea's N-H protons activate the monomer.

In a typical ROP mechanism catalyzed by a thiourea derivative, the thiourea molecule uses its two N-H groups to form hydrogen bonds with the carbonyl group of the cyclic ester monomer. This dual hydrogen bonding polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an initiator, which is often an alcohol. The polymerization proceeds by the successive addition of monomer units to the growing polymer chain.

While specific research on this compound as an ROP catalyst is not prevalent, its structure suggests it could function in a similar manner. The presence of the phenyl and anilino groups might influence the catalyst's solubility, steric hindrance, and the acidity of the N-H protons, which in turn would affect its catalytic activity and the properties of the resulting polymer.

Table 2: Monomers for Ring-Opening Polymerization with Thiourea-based Catalysts

| Monomer | Polymer |

| L-Lactide | Poly(L-lactide) (PLLA) |

| ε-Caprolactone | Polycaprolactone (PCL) |

| δ-Valerolactone | Poly(δ-valerolactone) (PVL) |

This table showcases common monomers used in ROP catalyzed by thiourea derivatives. The suitability of this compound for these specific monomers would require experimental verification.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing the catalyst's performance. This involves identifying reaction intermediates and mapping the energy landscape of the reaction.

Spectroscopic Monitoring of Reaction Intermediates

To gain insight into the catalytic cycle of a reaction involving this compound or its metal complexes, various spectroscopic techniques could be employed to monitor the reaction in real-time and identify key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could be used to track the consumption of reactants and the formation of products. Furthermore, specialized NMR techniques could help in identifying and characterizing transient catalytic species. For instance, the interaction of the thiourea N-H protons with a substrate could be observed as a change in their chemical shift.

Infrared (IR) Spectroscopy: The C=S and N-H stretching frequencies of the thiourea group are sensitive to its coordination environment. In-situ IR spectroscopy could monitor changes in these bands upon interaction with substrates or during the formation of metal complexes, providing clues about the binding modes and the electronic changes in the catalyst during the reaction.

UV-Visible (UV-Vis) Spectroscopy: For reactions involving metal complexes of this compound, changes in the UV-Vis spectrum could indicate changes in the oxidation state or coordination geometry of the metal center, which are key steps in many catalytic cycles.

While no specific studies employing these techniques to investigate the catalytic intermediates of this compound have been found, these methods are standard practice in mechanistic catalysis research.

Computational Modeling of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. It can be used to model the structures of reactants, products, intermediates, and transition states, as well as to calculate the energy profile of a catalytic reaction.

For the catalytic applications of this compound, computational modeling could provide valuable insights:

In Oxidation Reactions: DFT calculations could be used to model the interaction of a substrate with a metal complex of this compound. It could help in understanding the electronic structure of the active catalytic species and in calculating the activation energies for different steps in the catalytic cycle, such as substrate binding, oxidation, and product release.

In Ring-Opening Polymerizations: Computational studies could model the hydrogen-bonding interaction between this compound and a cyclic ester monomer. By calculating the energies of the transition states for the ring-opening step, one could predict the catalyst's activity and understand the origin of stereoselectivity in the polymerization.

Although specific computational studies on this compound are not available, the methodologies have been widely applied to other thiourea-based catalysts and have proven to be highly effective in complementing experimental findings and guiding the design of new and improved catalysts.

Advanced Research Applications and Future Directions for 2 Phenylanilino Thiourea

Development of (2-Phenylanilino)thiourea-Based Sensors